9-oxo-9H-fluorene-1-carbonyl chloride
Overview
Description
9-oxo-9H-fluorene-1-carbonyl chloride is a chemical compound belonging to the carbonyl chloride family It is characterized by the presence of a carbonyl chloride group attached to a fluorene moiety
Mechanism of Action
Target of Action
Fluorene derivatives, which include this compound, have been used in the synthesis of various heterocyclic compounds . These compounds have shown potential in the development of new drugs to treat inflammation, pain, infection, and other diseases .
Mode of Action
It’s known that fluorene derivatives can react with various reagents to form new functionalized five- and six-membered heterocyclic derivatives . These reactions could potentially lead to changes in the target molecules, thereby affecting their function.
Biochemical Pathways
The compound’s role in the synthesis of heterocyclic compounds suggests that it may influence a variety of biochemical pathways, depending on the specific derivatives formed .
Result of Action
Given its role in the synthesis of heterocyclic compounds, it’s plausible that the compound could have diverse effects depending on the specific derivatives formed and their respective targets .
Biochemical Analysis
Biochemical Properties
9-oxo-9H-fluorene-1-carbonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with caspases, a family of protease enzymes that play essential roles in programmed cell death (apoptosis) . The interaction between this compound and caspases leads to the induction of apoptosis, making it a potential candidate for anticancer research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, such as human colorectal DLD-1 cells . It achieves this by activating caspases, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and the display of DNA laddering, which are hallmarks of apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an apoptosis inducer by binding to and activating caspases, which in turn initiate the apoptotic cascade . This compound also influences gene expression by modulating the activity of transcription factors involved in apoptosis. Additionally, this compound can inhibit certain enzymes, further contributing to its pro-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that this compound exhibits threshold effects, where low doses may induce apoptosis without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and potential damage to healthy tissues. Therefore, careful dosage optimization is essential for its therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the key metabolic pathways includes its conversion to 9-oxo-9H-fluorene-1-carboxylic acid, which is further metabolized through the β-ketoadipate pathway . This pathway involves the cleavage of the compound’s ring structure, leading to the formation of fluorenone and other metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals are essential for its proper localization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxo-9H-fluorene-1-carbonyl chloride typically involves the chlorination of 9-oxo-9H-fluorene-1-carboxylic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: 9-oxo-9H-fluorene-1-carboxylic acid.
Chlorinating Agent: Thionyl chloride or oxalyl chloride.
Reaction Conditions: Reflux in an inert solvent such as dichloromethane or chloroform.
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
9-oxo-9H-fluorene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 9-oxo-9H-fluorene-1-carboxylic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran.
Catalysts: Pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Imides: Formed by condensation with amines.
Scientific Research Applications
9-oxo-9H-fluorene-1-carbonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
9-oxo-9H-fluorene-4-carbonyl chloride: Another fluorene derivative with similar reactivity but different substitution pattern.
9-fluorenone-1-carbonyl chloride: A closely related compound with a carbonyl chloride group at a different position on the fluorene ring.
Uniqueness
9-oxo-9H-fluorene-1-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its position-specific reactivity makes it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
9-oxofluorene-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO2/c15-14(17)11-7-3-6-9-8-4-1-2-5-10(8)13(16)12(9)11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXLQKIGKKVHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480578 | |
Record name | 9-oxo-9H-fluorene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55341-62-3 | |
Record name | 9-oxo-9H-fluorene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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